N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Description

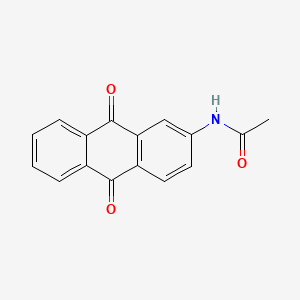

Structure

3D Structure

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-9(18)17-10-6-7-13-14(8-10)16(20)12-5-3-2-4-11(12)15(13)19/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATKOIAPIUQRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186410 | |

| Record name | Acetamide, N-2-anthraquinonyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3274-22-4 | |

| Record name | N-(9,10-Dihydro-9,10-dioxo-2-anthracenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3274-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-2-anthraquinonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraquinone, 2-acetamido- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-2-anthraquinonyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(9,10-dihydro-9,10-dioxo-2-anthracenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetamidoanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGB6Q8VR2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide CAS 3274-22-4

An In-Depth Technical Guide to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide (CAS 3274-22-4)

Executive Summary

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide, commonly referred to as 2-acetamidoanthraquinone (CAS 3274-22-4), is a highly conjugated polycyclic aromatic compound[1]. In the realm of chemical synthesis and drug development, this molecule serves a dual purpose. Synthetically, it acts as a highly stable, regioselective building block for the development of complex vat dyes (e.g., Flavanthrone)[2] and advanced fluorescent chemosensors[3]. Pharmacologically, it represents a critical xenobiotic metabolite formed during the hepatic processing of anthraquinone-based compounds, offering profound insights into anthraquinone-induced nephrotoxicity and redox-mediated cellular stress[4].

This whitepaper provides a comprehensive analysis of 2-acetamidoanthraquinone, detailing its physicochemical properties, self-validating synthetic workflows, and its mechanistic role in biological systems.

Physicochemical Profiling & Structural Dynamics

The anthraquinone core of 2-acetamidoanthraquinone provides an extended, planar

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Formula | C16H11NO3[1] |

| Monoisotopic Mass | 265.0733 Da[6] |

| Appearance | Shining yellow plates or needles[5] |

| Melting Point | 241–242 °C[5] |

| Predicted pKa | -0.82 ± 0.20 (Base core estimation)[7] |

| Solubility Profile | Insoluble in water; soluble in hot glacial acetic acid, DMF, and DMSO[2][5] |

| ESI-MS Adducts (+) | [M+H]+ at m/z 266.08; [M+Na]+ at m/z 288.06[6] |

| Predicted CCS ([M+H]+) | 155.2 Ų (Collision Cross Section)[6] |

Chemical Synthesis & Derivatization Workflows

The synthesis of 2-acetamidoanthraquinone relies on the nucleophilic acyl substitution of 2-aminoanthraquinone. The protocol below is designed as a self-validating system, ensuring that intermediate checkpoints confirm the structural integrity of the product before proceeding to complex derivatizations.

Protocol: Synthesis of 2-Acetamidoanthraquinone

1. Reagent Preparation & Solvation: Suspend 2.0 g of 2-aminoanthraquinone in 100 mL of glacial acetic acid[5]. Causality: The hydrophobic, rigid nature of the anthraquinone core results in poor solubility in standard organic solvents. Glacial acetic acid is selected because it completely dissolves the precursor at elevated temperatures and acts as a mild acid catalyst, protonating the carbonyl oxygen of the acylating agent to increase its electrophilicity.

2. Acylation: Add 10 mL of acetic anhydride dropwise to the stirring suspension. Causality: The aromatic amine of 2-aminoanthraquinone is weakly nucleophilic due to the strong electron-withdrawing effect of the para-quinone carbonyls. A large molar excess of acetic anhydride is required to drive the equilibrium toward complete conversion.

3. Thermal Activation: Heat the reaction mixture to reflux for 2 hours[5]. Causality: Thermal energy is mandatory to overcome the high activation energy barrier caused by the deactivated amine. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the deep red/orange spot of the starting material and the emergence of a distinct yellow spot confirms the conversion.

4. Precipitation & Isolation: Allow the mixture to cool to room temperature, then pour it slowly into 500 mL of crushed ice/water under vigorous stirring. Causality: The addition of water serves a dual purpose: it quenches the reaction by hydrolyzing unreacted acetic anhydride into water-soluble acetic acid, and it drastically increases the polarity of the solvent system, forcing the hydrophobic 2-acetamidoanthraquinone to precipitate out of solution.

5. Purification: Filter the yellow precipitate under a vacuum and wash thoroughly with cold distilled water to remove residual acetic acid. Recrystallize the crude product from dilute ethanol or acetic acid[5]. Self-Validation Checkpoint: Conduct a melting point analysis. A sharp melting point at 241–242 °C confirms the purity and identity of the synthesized 2-acetamidoanthraquinone[5].

Synthetic workflow of 2-acetamidoanthraquinone and its derivatives.

Mechanistic Pharmacology & Drug Development Potential

In drug development, the anthraquinone scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets. 2-Acetamidoanthraquinone plays a specific role in xenobiotic metabolism and cellular stress pathways.

In Vivo Metabolism and Nephrotoxicity

When biological systems are exposed to 2-aminoanthraquinone, the compound undergoes rapid Phase II metabolism. Hepatic N-acetyltransferases (NATs) acetylate the primary amine, yielding 2-acetamidoanthraquinone[4]. Mechanistic Insight: The addition of the acetyl group significantly reduces the aqueous solubility of the molecule compared to its parent amine. Consequently, as the metabolite is filtered through the kidneys, it crystallizes and deposits within the renal tubules. This physical deposition is a primary driver of anthraquinone-induced nephrotoxicity[4].

Redox Cycling and Oxidative Stress

The 9,10-dioxo (quinone) core of the molecule is highly redox-active. In the intracellular environment, flavoprotein reductases (such as Cytochrome P450 reductase) catalyze a one-electron reduction of the quinone to a semiquinone radical. In the presence of molecular oxygen (

In vivo metabolism and redox cycling pathway of 2-acetamidoanthraquinone.

Analytical Characterization Standards

To ensure rigorous scientific integrity, any synthesized batch of 2-acetamidoanthraquinone must be validated against the following analytical standards:

-

Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should confirm the monoisotopic mass. Look for the prominent protonated adduct

at m/z 266.081 and the sodium adduct -

Ion Mobility (IM-MS): For advanced structural validation, the predicted Collision Cross Section (CCS) for the

adduct is approximately 155.2 Ų[6]. -

NMR Spectroscopy:

-NMR should display a distinct singlet integrating to 3 protons around

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 95707, Anthraquinone, 2-acetamido-" PubChem. Available at:[Link]

-

Songsasen, A. "A new fluorescent sensor, (R)-2, 2'- (1, 1'-binaphthyl-2, 2'-diylbis (oxy) bis (N-(9, 10-dioxo-9, 10, -dihydroanthracen-2-yl) acetamide)" ResearchGate. Available at:[Link]

-

Université du Luxembourg. "3274-22-4 (C16H11NO3) - PubChemLite: Structural Information" PubChemLite. Available at:[Link]

-

Indian Academy of Sciences. "Anthraquinone series - II" IAS. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 8341, 2-Aminoanthraquinone" PubChem. Available at:[Link]

Sources

- 1. Anthraquinone, 2-acetamido- | C16H11NO3 | CID 95707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminoanthraquinone | C14H9NO2 | CID 8341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. PubChemLite - 3274-22-4 (C16H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [wap.guidechem.com]

2-acetylaminoanthraquinone molecular weight and formula

Technical Monograph: 2-Acetylaminoanthraquinone

Executive Summary

2-Acetylaminoanthraquinone (CAS: 3274-22-4) is a synthetic derivative of the anthraquinone scaffold, functioning primarily as a metabolic intermediate and a structural probe in toxicological research. With a molecular weight of 265.26 g/mol and the formula C₁₆H₁₁NO₃ , it represents the N-acetylated congener of 2-aminoanthraquinone, a known carcinogen.

In drug development and toxicology, this compound is critical for understanding the metabolic activation pathways of arylamines. Unlike its parent amine, the acetylated form acts as a "masked" species that requires enzymatic activation (deacetylation or N-hydroxylation) to exert genotoxicity. This guide details its physicochemical properties, a validated synthesis protocol, and its mechanistic role in DNA adduct formation.

Physicochemical Specifications

The following data constitutes the core reference profile for 2-acetylaminoanthraquinone.

| Property | Specification | Notes |

| IUPAC Name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | Also known as 2-acetamidoanthraquinone |

| Molecular Formula | C₁₆H₁₁NO₃ | |

| Molecular Weight | 265.26 g/mol | Calculated based on IUPAC atomic weights |

| CAS Registry Number | 3274-22-4 | |

| Appearance | Yellow to Brownish-Orange Crystalline Solid | Color intensity varies with purity and crystal size |

| Melting Point | 292–295 °C | High thermal stability due to intermolecular H-bonding [1] |

| Solubility | DMSO, DMF, Nitrobenzene | Insoluble in water; sparingly soluble in ethanol/methanol |

| LogP (Predicted) | ~2.7 | Lipophilic; crosses cellular membranes readily |

Synthetic Strategy & Protocol

The synthesis of 2-acetylaminoanthraquinone is a classic nucleophilic acyl substitution. The protocol below prioritizes yield and purity, utilizing acetic anhydride as both reagent and solvent to drive the equilibrium forward.

Reaction Logic

The amine group at the C2 position of the anthraquinone ring is moderately nucleophilic but deactivated by the electron-withdrawing quinone system. Reflux conditions are required to overcome this deactivation.

Figure 1: Synthetic pathway for the acetylation of 2-aminoanthraquinone.

Experimental Protocol

Materials:

-

2-Aminoanthraquinone (95%+ purity)

-

Acetic Anhydride (Reagent grade, >98%)

-

Glacial Acetic Acid (for recrystallization)

-

Ethanol (for washing)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2.23 g (10 mmol) of 2-aminoanthraquinone in 20 mL of acetic anhydride.

-

Reaction: Heat the mixture to reflux (~140 °C). The suspension will gradually clear as the acetylated product forms and dissolves (or remains as a finer suspension depending on concentration). Maintain reflux for 2 to 4 hours . Monitor by TLC (Mobile phase: Toluene/Ethyl Acetate 4:1) until the starting amine is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. The product will precipitate as the solubility decreases. Pour the mixture into 100 mL of ice-cold water to hydrolyze excess acetic anhydride and maximize precipitation.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (to remove acetic acid) followed by cold ethanol (to remove unreacted organic impurities).

-

Purification: Recrystallize the crude solid from glacial acetic acid or nitrobenzene to obtain analytical-grade crystals.

-

Yield: Expected yield is 85–95% .

Safety Note: 2-Aminoanthraquinone is a suspected carcinogen. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection).

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following benchmarks.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.55 ppm (s, 1H): Amide N-H proton (deshielded by carbonyl).

-

δ 8.60 ppm (d, 1H): Proton at C1 (adjacent to the amide and carbonyl).

-

δ 8.10–8.25 ppm (m, 4H): Protons on the unsubstituted ring (C5-C8) and C4.

-

δ 7.95 ppm (dd, 1H): Proton at C3.

-

δ 2.15 ppm (s, 3H): Acetyl methyl group (-COCH₃).

-

-

IR Spectroscopy (KBr Pellet):

-

3280–3320 cm⁻¹: N-H stretching (Amide).

-

1690 cm⁻¹: C=O stretching (Amide I band).

-

1670 cm⁻¹: C=O stretching (Anthraquinone carbonyls).

-

Biological Mechanism: Metabolic Activation

In drug development and toxicology, 2-acetylaminoanthraquinone is a model for understanding arylamine carcinogenesis . The compound itself is a "proximate carcinogen"—stable and relatively non-toxic until metabolically activated.

Mechanism of Action

-

N-Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A2) oxidize the amide nitrogen, forming N-hydroxy-2-acetylaminoanthraquinone.

-

Esterification: Phase II enzymes (sulfotransferases or acetyltransferases) convert the N-hydroxy group into an unstable ester (e.g., N-acetoxy).

-

Nitrenium Ion Formation: Spontaneous loss of the ester group generates a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine bases in DNA, leading to bulky adducts that cause replication errors and mutations.

Figure 2: Metabolic activation pathway leading to DNA damage.

References

-

Aziz, H.J. & Yousif, E. (2022).[1][2] Characterization Studies on Mn(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes With New Ligands Derived From Substance Anthraquinone. Iraqi Journal of Science, 63(7), 2804-2813.[1][2] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95707, Anthraquinone, 2-acetamido-.[3] Link

-

Gothoskar, S.V., et al. (1979). Metabolic fate of 2-aminoanthraquinone, a probable hepatocarcinogen and a nephrotoxic agent in the Fischer rat.[4] Cancer Detection and Prevention, 2, 485. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminoanthraquinone. Link

Sources

Technical Guide: Solubility Profile and Process Engineering of 2-Acetamidoanthraquinone

[1]

Executive Summary

2-Acetamidoanthraquinone (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide) is a critical intermediate in the synthesis of high-performance vat dyes and pigments, most notably Flavanthrone (C.I.[1] Pigment Yellow 24) and Indanthrone .[1] Its solubility profile is characterized by extreme insolubility in standard organic solvents due to high crystal lattice energy derived from intermolecular hydrogen bonding and

This guide addresses the challenge of processing this "brick dust" molecule. It provides qualitative solubility data, thermodynamic theoretical frameworks, and validated experimental protocols for determining precise solubility curves in high-boiling process solvents.

Chemical Identity and Physicochemical Properties[2][3][4][5][6]

Understanding the solubility begins with the molecular structure. The acetamido group at the C2 position introduces a hydrogen bond donor/acceptor site that significantly increases the melting point and lattice energy compared to the parent anthraquinone.

| Property | Data |

| IUPAC Name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide |

| CAS Number | 3274-22-4 |

| Molecular Formula | |

| Molecular Weight | 265.27 g/mol |

| Appearance | Yellow to brownish-yellow needles |

| Melting Point | >300 °C (Decomposes/Sublimes) |

| LogP (Predicted) | ~2.13 – 2.7 (Hydrophobic) |

Solubility Profile in Organic Solvents[5]

Unlike pharmaceutical actives that require solubility in bio-compatible solvents, 2-acetamidoanthraquinone is primarily processed in high-boiling industrial solvents.[1] The following table summarizes its solubility behavior based on industrial recrystallization protocols.

Table 1: Qualitative Solubility Data

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Aromatic Halides | Nitrobenzene | Soluble (Hot) | Primary Recrystallization Solvent |

| Chlorobenzene | Sparingly Soluble | Washing / Slurrying | |

| o-Chlorophenol | Slightly Soluble | Analytical Dissolution | |

| Polar Aprotic | DMF / DMSO | Sparingly Soluble | Reaction Medium (Ullmann coupling) |

| Pyridine | Slightly Soluble | Specialized Extraction | |

| Common Organics | Acetone, Ethanol | Insoluble | Anti-solvent precipitation |

| Toluene, Chloroform | Insoluble | None | |

| Inorganic Acids | Conc.[1] | Soluble | Forms dark orange oxonium salt; used for acid pasting |

Technical Insight: The solubility in nitrobenzene at boiling point (

210 °C) vs. room temperature is the basis for its industrial purification. The steep solubility curve allows for high recovery yields upon cooling.

Thermodynamic Foundations

To engineer a dissolution process for 2-acetamidoanthraquinone, one must overcome its high Crystal Lattice Energy (

-

(High): The planar anthraquinone rings stack efficiently (

-

: Only solvents capable of disrupting these interactions (high dipole moment, ability to accept H-bonds, or

Thermodynamic Modeling (Apelblat Equation)

For process modeling, the Modified Apelblat Equation is the standard for correlating mole fraction solubility (

-

A, B, C: Empirical constants derived from experimental data.

-

Application: Since specific coefficients for 2-acetamidoanthraquinone are not standard in open literature, they must be determined experimentally (see Section 5). However, the Van't Hoff plot (

vs

Experimental Protocol: High-Temperature Solubility Determination

Due to the lack of precise literature data for this specific intermediate, researchers must often generate their own solubility curves. The following protocol is designed for high-boiling solvents where standard shake-flask methods fail due to solvent evaporation or solidification.

Method: Isothermal Saturation with Gravimetric Analysis

Objective: Determine mole fraction solubility in Nitrobenzene or DMF at

Workflow Visualization:

Figure 1: Workflow for determining solubility in high-boiling solvents.

Step-by-Step Protocol:

-

Preparation: Add excess 2-acetamidoanthraquinone to a jacketed glass vessel containing the solvent (e.g., Nitrobenzene).

-

Equilibration: Heat to the target temperature (e.g., 150 °C) using a circulating oil bath. Stir at 400 rpm for 6 hours to ensure equilibrium.

-

Filtration: Use a pre-heated syringe equipped with a 0.2 µm PTFE filter (to prevent precipitation inside the needle) to withdraw the saturated supernatant.

-

Gravimetric Analysis:

-

Calculation:

[1]

Purification and Process Engineering

The primary industrial application of solubility data for this compound is purification via recrystallization . The goal is to remove unreacted 2-aminoanthraquinone or chlorinated byproducts.[1]

Recrystallization Cycle

The process relies on the steep solubility gradient in Nitrobenzene.

Figure 2: Industrial recrystallization workflow.[1]

Process Notes:

-

Solvent Displacement: Since nitrobenzene is toxic and high-boiling, the wet cake is often washed with a lower-boiling solvent like ethanol or methanol (in which the product is insoluble) to displace the mother liquor before drying.

-

Acid Pasting (Alternative): Dissolution in concentrated

followed by drowning in ice water creates a very fine particle size, useful if the material is a pigment precursor, though this does not remove impurities as effectively as recrystallization.

References

-

PubChem. Anthraquinone, 2-acetamido- (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Google Patents. Purification of anthraquinone derivatives (US Patents).[1] (General methodologies for anthraquinone solubility and purification). Available at:

- Yalkowsky, S. H.Solubility and Solubilization in Aqueous Media. American Chemical Society, 1999.

Whitepaper: Physical Properties and Molecular Dynamics of N-acetyl-2-aminoanthraquinone

Executive Summary

N-acetyl-2-aminoanthraquinone (IUPAC: N-(9,10-dioxoanthracen-2-yl)acetamide), frequently referred to as 2-acetamidoanthraquinone, is a highly crystalline, polycyclic aromatic compound[1]. As a core intermediate in dye synthesis, a ligand in transition metal coordination chemistry, and a target of toxicological profiling, understanding its physical properties is critical for researchers and drug development professionals. This technical guide provides a rigorous analysis of its physical characteristics, the causality behind its molecular behavior, and a self-validating protocol for its synthesis and isolation.

Molecular Architecture & Fundamental Physical Properties

The physical behavior of N-acetyl-2-aminoanthraquinone is inextricably linked to its structural backbone: a rigid, planar anthraquinone core functionalized with an electron-donating, hydrogen-bonding capable acetamido group.

Causality of Physical State and Thermal Stability

The compound exhibits an exceptionally high melting point (292–295 °C)[2]. This thermal stability is not merely a function of its molecular weight (265.26 g/mol )[1], but is driven by two synergistic structural factors:

-

Extensive

Stacking: The planar nature of the 9,10-anthracenedione core allows for tight, parallel molecular packing in the solid crystal lattice. -

Intermolecular Hydrogen Bonding: The N-acetyl group acts simultaneously as a hydrogen bond donor (via the N-H proton) and an acceptor (via the C=O oxygen). This establishes a robust, cross-linked hydrogen-bonded network throughout the crystal lattice, requiring significant thermal energy to disrupt[2].

Summary of Quantitative Data

To facilitate rapid comparison for assay development and materials engineering, the core physical properties are summarized below:

| Property | Value | Mechanistic Causality / Note |

| IUPAC Name | N-(9,10-dioxoanthracen-2-yl)acetamide | Standard nomenclature[1] |

| CAS Number | 3274-22-4 | Unique chemical identifier[1] |

| Molecular Formula | C16H11NO3 | Confirmed via elemental analysis[1] |

| Molecular Weight | 265.26 g/mol | Computed exact mass[1] |

| Melting Point | 292–295 °C | High lattice energy driven by H-bonding[2] |

| Physical Form | Solid (Crystalline) | Stabilized by planar |

| Aqueous Solubility | Very Low | Overridden by high hydrophobicity of the core[3] |

Synthesis & Isolation Protocol

To study the physical properties of N-acetyl-2-aminoanthraquinone, researchers must obtain high-purity samples. The following self-validating protocol details the acetylation of 2-aminoanthraquinone. Every step is designed to exploit the physical properties of the reactants and the target product to drive the reaction and purification autonomously[2].

Step-by-Step Methodology

-

Reagent Preparation: Suspend 1 molar equivalent of 2-aminoanthraquinone in an excess of acetic anhydride.

-

Causality: Acetic anhydride serves a dual purpose as both the solvent and the acylating agent. The excess drives the equilibrium of the nucleophilic acyl substitution forward without requiring an external catalyst.

-

-

Thermal Activation: Warm the mixture and stir continuously for 1 hour.

-

Causality: The aromatic amine is weakly nucleophilic due to the electron-withdrawing nature of the anthraquinone core (via resonance). Thermal energy is required to overcome the activation energy barrier for the formation of the tetrahedral intermediate.

-

-

Aqueous Quenching: Pour the hot reaction mixture into a large volume of cold distilled water.

-

Causality: Water rapidly hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid. Simultaneously, the highly hydrophobic N-acetyl-2-aminoanthraquinone precipitates out of the aqueous phase, effectively isolating the product from the reaction matrix.

-

-

Primary Isolation: Isolate the crude purple/red solid via vacuum filtration and wash extensively with cold water to remove residual acetic acid.

-

Thermal Recrystallization: Recrystallize the crude solid twice from hot acetone.

-

Causality: Acetone provides a steep solubility curve for this compound. The product is sparingly soluble in cold acetone but highly soluble at its boiling point, allowing impurities to remain in the mother liquor upon cooling.

-

-

Desiccation: Concentrate and dry in vacuo to yield the pure crystalline product (m.p. 292–295 °C)[2].

Process Visualization

Workflow for the synthesis and isolation of N-acetyl-2-aminoanthraquinone.

Applications & Biological Implications

The distinct physical properties of N-acetyl-2-aminoanthraquinone dictate its utility and behavior across multiple scientific domains.

Coordination Chemistry

The spatial arrangement of the carbonyl and amide groups allows N-acetyl-2-aminoanthraquinone to act as a versatile ligand. It readily forms stable, octahedral coordination complexes with transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The formation of these complexes alters the electronic spectra and magnetic moments of the compound, which can be tracked via UV-Vis and FT-IR spectroscopy[2].

Photochemistry and Photochromism

Anthraquinone derivatives exhibit notable photochromic behavior. Upon irradiation, acetylamino-substituted anthraquinones can undergo intramolecular photochemical migration. This process is highly dependent on the physical state of the matrix and involves transitions through triplet-excited states, making these compounds valuable for the development of photoswitchable materials and visible-light radical polymerization initiators[4].

Toxicological Biodistribution

In drug development and toxicology, the physical properties of a metabolite are as important as its chemical reactivity. When mammalian models (such as female Fischer rats) are exposed to 2-aminoanthraquinone, metabolic catabolism leads to the formation of N-acetyl-2-aminoanthraquinone[3].

Because of its extensive intermolecular hydrogen bonding and high lattice energy (as evidenced by its ~295 °C melting point), this acetylated metabolite is highly insoluble in aqueous physiological environments. Consequently, it rapidly precipitates out of solution in the renal system, causing crystalline deposits in the kidney tubules. This physical precipitation—rather than direct chemical alkylation—is the primary mechanistic driver for the rapid onset of nephritis and gender-differentiated nephrotoxicity observed in these models[3].

References

1.[1] "Anthraquinone, 2-acetamido- | C16H11NO3 | CID 95707", PubChem - NIH. Available at:[Link] 2.[3] "2-Aminoanthraquinone | C14H9NO2 | CID 8341", PubChem - NIH. Available at: [Link] 3.[2] Aziz, A. and Yousif, E. "Characterization Studies on Mn(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes with New Ligands Derived from Anthraquin", Semantic Scholar / Iraqi Journal of Science. Available at:[Link] 4.[4] Gritsan, N. P., and Klimenko, L. S. "Photochromism of quinoid compounds", nsc.ru. Available at:[Link]

Sources

Comprehensive Characterization of 2-Acetamidoanthraquinone: Melting Point, Thermal Stability, and Process Applications

Executive Summary

2-Acetamidoanthraquinone (also known as N-(9,10-dioxoanthracen-2-yl)acetamide) is a critical intermediate in the synthesis of advanced polycyclic vat dyes, pigments, and pharmaceutical precursors. For researchers and drug development professionals, understanding the thermal properties of this compound is paramount. Its high melting point and exceptional thermal stability dictate the parameters of downstream synthetic workflows, such as high-temperature Ullmann couplings and oxidative cyclizations. This whitepaper provides an in-depth analysis of the causality behind its thermal behavior, supported by self-validating experimental protocols and quantitative profiling.

Chemical Profiling & Quantitative Data

The thermal behavior of 2-acetamidoanthraquinone is intrinsically linked to its molecular architecture. The presence of the planar anthraquinone core combined with the hydrogen-bonding capability of the acetamido group yields a highly crystalline solid.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Source / Validation |

| Chemical Formula | C₁₆H₁₁NO₃ | PubChem [1] |

| Molecular Weight | 265.26 g/mol | PubChem [1] |

| Exact Mass | 265.073893 Da | PubChem [1] |

| Melting Point | 264–265 °C | Bradley et al. (1951) [2] |

| Hydrogen Bond Donors | 1 (N-H) | Computed (Cactvs)[1] |

| Hydrogen Bond Acceptors | 3 (C=O) | Computed (Cactvs)[1] |

| Partition Coefficient (XLogP3) | 3.0 | Computed (XLogP3 3.0) [1] |

Causality of Melting Point Dynamics

The experimentally verified melting point of 2-acetamidoanthraquinone is 264–265 °C [2]. In materials science and organic chemistry, a melting point of this magnitude for a relatively low molecular weight compound (265.26 g/mol ) indicates an exceptionally stable solid-state lattice.

Mechanistic Causality:

-

Rigid Planar Core: The tricyclic anthraquinone backbone is highly conjugated and rigid. This planar geometry allows for dense crystal packing driven by extensive

stacking interactions between adjacent aromatic rings. -

Intermolecular Hydrogen Bonding: The substitution of an acetamido group (-NHCOCH₃) at the 2-position acts as a structural anchor. The secondary amine serves as a strong hydrogen bond donor, while the carbonyl oxygens (both on the acetamido group and the quinone core) act as potent hydrogen bond acceptors. This establishes a continuous, three-dimensional intermolecular hydrogen-bonded network.

-

Lattice Energy Maximization: The synergistic effect of

stacking and hydrogen bonding drastically maximizes the lattice energy. Consequently, a substantial input of thermal energy is required to disrupt these non-covalent forces and induce the solid-to-liquid phase transition, manifesting as the high 264–265 °C melting point.

Thermal Stability & Industrial Relevance

The thermal stability of 2-acetamidoanthraquinone extends beyond its melting point; it resists thermal degradation at temperatures exceeding 300 °C. This robustness is a direct consequence of the highly delocalized electron density across the conjugated aromatic system, which stabilizes the molecule against homolytic thermal cleavage.

Application Causality: This thermal resilience is a non-negotiable prerequisite for its industrial utility. In the synthesis of complex vat dyes like Flavanthrone (C₂₈H₁₂N₂O₂), 1-chloro-2-acetamidoanthraquinone undergoes Ullmann condensation [3]. This reaction requires prolonged heating in high-boiling solvents like dimethylformamide (DMF) or nitrobenzene at temperatures often exceeding 200 °C, catalyzed by copper powder. If the acetamidoanthraquinone core lacked intrinsic thermal stability, it would undergo premature thermal decomposition (e.g., decarbonylation or amine cleavage) before the desired bimolecular coupling could occur, leading to catastrophic yield losses.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the thermal characterization of 2-acetamidoanthraquinone must be conducted using self-validating instrumental techniques.

Protocol 1: Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) provides a quantitative thermodynamic profile of the melting transition.

-

Instrument Calibration: Calibrate the DSC using high-purity Indium (

°C) and Tin ( -

Sample Preparation: Accurately weigh 2.0–5.0 mg of purified 2-acetamidoanthraquinone into a standard aluminum crucible. Seal with a pierced lid to allow for gas expansion, preventing pressure-induced boiling point elevation.

-

Thermal Profiling: Equilibrate the sample at 50 °C. Ramp the temperature at a strictly controlled heating rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min). The inert atmosphere is critical to prevent premature oxidative degradation before melting.

-

Data Acquisition: The melting point is identified as the extrapolated onset temperature of the sharp endothermic peak. A single, symmetrical peak at 264–265 °C validates both the identity and high purity of the sample.

Protocol 2: Thermal Degradation Analysis via TGA

Thermogravimetric Analysis (TGA) isolates thermal decomposition from phase transitions.

-

Baseline Establishment: Run a blank baseline with an empty platinum pan under identical conditions to correct for buoyancy effects at high temperatures.

-

Sample Loading: Load ~10 mg of the compound into the platinum pan.

-

Heating Regimen: Heat from ambient temperature to 600 °C at 20 °C/min under a nitrogen atmosphere (60 mL/min).

-

Analysis: Monitor the mass loss curve (TG) and its first derivative (DTG). The onset of thermal degradation (

) is marked by the temperature at 5% mass loss. For 2-acetamidoanthraquinone, the absence of mass loss below 300 °C confirms its suitability for high-temperature synthetic coupling.

Synthetic Workflow & Thermal Pathway

The following diagram illustrates the relationship between the synthesis, thermal characterization, and downstream industrial application of 2-acetamidoanthraquinone.

Figure 1: Synthetic workflow and thermal characterization pathway of 2-acetamidoanthraquinone.

Conclusion

The physicochemical profile of 2-acetamidoanthraquinone is defined by its robust thermal stability and high melting point (264–265 °C). These properties are not merely analytical data points; they are the mechanistic foundation that allows this molecule to survive the harsh, high-temperature conditions required in advanced organic synthesis and pigment manufacturing. By employing rigorous, self-validating thermal analysis protocols (DSC/TGA), researchers can accurately predict and harness the behavior of this compound in complex drug development and materials science workflows.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 95707, 2-Acetamidoanthraquinone." PubChem. URL: [Link]

-

Bradley, W., Leete, E., & Stephens, D. S. "472. Chemistry of indanthrone. Part III. The action of nitric acid on indanthrone and its derivatives." Journal of the Chemical Society (Resumed), 1951, 2158-2163. URL: [Link]

Executive Summary: The "Pro-Carcinogen" Risk Profile

Technical Safety & Handling Guide: 2-Acetamidoanthraquinone

2-Acetamidoanthraquinone (CAS 3274-22-4) is often treated in research settings as a stable, neutral amide derivative of anthraquinone. However, this assumption of safety is dangerous. From a toxicological perspective, this compound must be handled as a "masked" form of 2-aminoanthraquinone , a known mutagen and reasonably anticipated human carcinogen (NTP).

Upon ingestion or inhalation, amidase enzymes in the liver can hydrolyze the acetyl group, releasing the free amine. Consequently, this guide mandates that 2-acetamidoanthraquinone be handled with the same Biosafety Level 2 (BSL-2) or Chemical Carcinogen precautions applied to its parent amine.

Chemical Identity & Physicochemical Properties

Substance Name: 2-Acetamidoanthraquinone Synonyms: N-(9,10-dioxoanthracen-2-yl)acetamide; N-acetyl-2-aminoanthraquinone CAS Number: 3274-22-4 Molecular Formula: C₁₆H₁₁NO₃ Molecular Weight: 265.27 g/mol [1]

Table 1: Physicochemical Data

| Property | Value / Description | Note |

| Physical State | Solid powder | Usually yellow to orange needles. |

| Melting Point | >250°C (Predicted) | Parent amine melts at 302°C. Decomposes before boiling. |

| Solubility (Water) | Negligible (< 0.1 mg/L) | Highly lipophilic. |

| Solubility (Organic) | Soluble in DMSO, DMF, Nitrobenzene | Poor solubility in Ethanol/Methanol. |

| LogP (Octanol/Water) | ~2.5 - 3.0 (Estimated) | Indicates high potential for membrane permeability. |

| Reactivity | Stable amide bond | Hydrolyzes in strong acid/base or enzymatically. |

Hazard Identification & Toxicological Mechanism

GHS Classification (Inferred from Structure-Activity Relationship):

-

Carcinogenicity: Category 1B (May cause cancer).

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

-

Specific Target Organ Toxicity (Repeated): Category 2 (Liver, Kidney, Bladder).

-

Aquatic Toxicity: Category 1 (Very toxic to aquatic life).[2]

The Metabolic Activation Pathway

The primary risk stems from metabolic bioactivation. Unlike direct alkylating agents, anthraquinones require enzymatic processing to become genotoxic.

Figure 1: Metabolic activation pathway converting the acetamido derivative into a DNA-binding nitrenium ion.

Toxicological Evidence:

-

Parent Compound: 2-Aminoanthraquinone is listed by the National Toxicology Program (NTP) as "Reasonably Anticipated to be a Human Carcinogen" based on clear evidence of hepatocellular carcinoma in mice and rats [1].

-

Mechanism: The planar anthraquinone ring intercalates into DNA, while the metabolically generated electrophile (nitrenium ion) covalently binds to the C8 position of guanine, causing replication errors [2].

Exposure Controls & Engineering Protocols

Do not rely on standard laboratory ventilation. The dust is persistent and lipophilic.

Hierarchy of Controls

-

Elimination/Substitution: Can a sulfonated (water-soluble) anthraquinone be used instead?

-

Engineering Controls (Mandatory):

-

Weighing: Must be performed in a Static-Dissipative Powder Weighing Station or a certified Chemical Fume Hood with a face velocity > 0.5 m/s.

-

Synthesis: Closed-system glassware (Schlenk lines) recommended to prevent dust generation during transfers.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: If outside a hood, a full-face respirator with P100 (HEPA) cartridges is required. N95 is insufficient for long-term handling of carcinogen powders.

-

Dermal: Double Nitrile Gloves (0.11 mm minimum outer thickness). Change outer gloves immediately upon contamination.

-

Body: Tyvek® lab coat or disposable sleeve covers to prevent cuff contamination.

-

Emergency Response Protocols

Scenario A: Dry Powder Spill (< 10g)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Isolate: Mark the zone.

-

Cleanup:

-

Do NOT dry sweep. This generates aerosolized carcinogens.

-

Cover the spill with wet paper towels (soaked in water/surfactant) to dampen the powder.

-

Scoop the wet slurry into a wide-mouth hazardous waste jar.

-

Clean the surface with a 10% Bleach solution followed by ethanol. (Bleach helps oxidize and degrade the aromatic ring structure).

-

Scenario B: Skin Exposure

-

Drench: Immediately wash with soap and copious water for 15 minutes.

-

Solvent Warning: Do NOT use ethanol or DMSO to wash skin. These solvents act as carriers, increasing the transdermal absorption of the lipophilic anthraquinone.

Handling & Storage Integrity

-

Storage Conditions: Store at room temperature (15-25°C) in a dry, dark place. The compound is photosensitive over long periods; amber vials are recommended.

-

Incompatibilities: Strong oxidizing agents (e.g., chromic acid) and strong reducing agents.

-

Shelf Life: Stable for >2 years if kept dry. Hydrolysis to the amine occurs in the presence of moisture and acidic/basic vapors.

References

-

National Toxicology Program (NTP). (1978). Bioassay of 2-Aminoanthraquinone for Possible Carcinogenicity.[3] Technical Report Series No. 144. Link

-

Gouda, M. A., et al. (2010).[3] Chemistry of 2-Aminoanthraquinones. Turkish Journal of Chemistry, 34, 651–709. (Detailed review of synthesis and reactivity). Link

-

PubChem. Compound Summary for CAS 3274-22-4 (2-Acetamidoanthraquinone). National Library of Medicine. Link

-

International Agency for Research on Cancer (IARC). (1982). Some Aromatic Amines, Anthraquinones and Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 27. Link

Sources

Methodological & Application

synthesis of 2-acetamidoanthraquinone from 2-aminoanthraquinone

An Application Note and Protocol for the Synthesis of 2-Acetamidoanthraquinone

Introduction & Mechanistic Rationale

The synthesis of 2-acetamidoanthraquinone (also known as 2-acetylaminoanthraquinone) via the N-acetylation of 2-aminoanthraquinone is a fundamental transformation in the synthesis of polycyclic vat dyes, organic pigments, and advanced optoelectronic materials[1][2]. 2-Aminoanthraquinone is a critical intermediate; however, its primary amine group often requires protection or electronic modulation before undergoing further harsh reactions, such as halogenation or oxidative cyclization into complex structures like flavanthrone or indanthrone[1][3].

Causality in Reaction Design: The anthraquinone core is highly rigid and planar, leading to strong intermolecular π-π stacking. Consequently, 2-aminoanthraquinone exhibits notoriously poor solubility in most standard organic solvents at room temperature[1]. To overcome this, the acetylation is typically performed at elevated temperatures (reflux) using acetic anhydride as both the reactant and the primary solvent, often supplemented with glacial acetic acid to improve the solubility of the starting material.

Furthermore, the amine group in 2-aminoanthraquinone is electronically deactivated by the strong electron-withdrawing nature of the anthraquinone carbonyls. To drive the nucleophilic attack, a Brønsted acid catalyst (such as concentrated sulfuric acid) is introduced[3]. The acid protonates the carbonyl oxygen of acetic anhydride, significantly enhancing its electrophilicity and facilitating the formation of the tetrahedral intermediate, which subsequently collapses to yield the target amide and acetic acid.

Reaction mechanism for the N-acetylation of 2-aminoanthraquinone.

Experimental Design & Reagents

To ensure a self-validating and high-yielding protocol, a large molar excess of acetic anhydride is utilized. This forces the equilibrium toward the product while simultaneously acting as a dispersion medium.

Table 1: Quantitative Reagent Summary

| Reagent | Molecular Weight | Equivalents | Amount | Role |

| 2-Aminoanthraquinone | 223.23 g/mol | 1.0 eq | 2.00 g (8.96 mmol) | Starting Material / Nucleophile |

| Acetic Anhydride | 102.09 g/mol | ~11.8 eq | 10.0 mL (105 mmol) | Acetylating Agent / Solvent |

| Glacial Acetic Acid | 60.05 g/mol | - | 10.0 mL | Co-solvent (Solubility aid) |

| Sulfuric Acid (Conc.) | 98.08 g/mol | Catalytic | 1-2 drops | Brønsted Acid Catalyst |

Step-by-Step Protocol

Step-by-step experimental workflow for synthesizing 2-acetamidoanthraquinone.

Phase 1: Reaction Setup and Execution

-

Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry to prevent premature hydrolysis of the acetic anhydride.

-

Mixing: Add 2.00 g of 2-aminoanthraquinone to the flask, followed by 10.0 mL of glacial acetic acid and 10.0 mL of acetic anhydride[3]. The mixture will appear as a thick, heterogeneous orange/red suspension.

-

Catalysis: Carefully add 1 to 2 drops of concentrated sulfuric acid directly into the suspension[3].

-

Reflux: Transfer the flask to a pre-heated oil bath or heating mantle. Heat the mixture to gentle reflux (internal temperature approx. 120–130 °C) with continuous, vigorous stirring.

-

In-Process Validation: As the reaction proceeds, the poorly soluble starting material will react to form the slightly more soluble acetylated product. The suspension may temporarily clarify into a dark solution before the product begins to precipitate out of the hot mixture. Maintain reflux for 1.5 to 2 hours.

Phase 2: Quenching and Isolation 6. Cooling: Remove the flask from the heat source and allow it to cool to room temperature. 7. Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred crushed ice and water.

-

Causality: The water rapidly hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid. Simultaneously, the sudden increase in polarity forces the highly hydrophobic 2-acetamidoanthraquinone to precipitate completely.

-

Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake extensively with cold distilled water (3 × 30 mL) until the filtrate is neutral to pH paper, ensuring the complete removal of acetic and sulfuric acids.

Phase 3: Purification 10. Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize the product from a minimum volume of boiling glacial acetic acid (or absolute ethanol). 11. Drying: Filter the purified crystals and dry them under a high vacuum at 60 °C overnight to remove residual solvent.

Reaction Monitoring & Quality Control

To ensure the scientific integrity of the synthesized compound, the protocol incorporates self-validating analytical checkpoints.

Table 2: Quality Control Parameters

| Parameter | Expected Result | Analytical Purpose |

| TLC Monitoring | Complete consumption of starting material. | Confirm reaction completion. (Eluent: DCM/MeOH 95:5). The product spot will have a higher |

| Appearance | Shining yellow plates or needles[3]. | Visual confirmation of crystal lattice formation and purity. |

| Melting Point | 264–265 °C. | Primary purity checkpoint. A depressed or broad melting range indicates residual acetic acid or unreacted amine. |

| Expected Yield | 2.10 g (88% Theoretical). | Assess the efficiency of the isolation and recrystallization steps. |

Troubleshooting & Safety Insights

-

Incomplete Conversion: If TLC indicates unreacted 2-aminoanthraquinone, the electrophilicity of the anhydride was likely insufficient. Ensure that the concentrated sulfuric acid used is fresh and not degraded by atmospheric moisture. Alternatively, 1-2 drops of anhydrous pyridine can be substituted as a nucleophilic catalyst.

-

Product Loss During Isolation: 2-Acetamidoanthraquinone has marginal solubility in warm aqueous acetic acid. Ensure the quench water is ice-cold and that the filtration is performed rapidly to prevent yield attrition.

-

Safety Considerations: 2-Aminoanthraquinone is a suspected carcinogen and nephrotoxin[2]. All handling of the dry powder must be performed inside a certified fume hood to prevent inhalation. Acetic anhydride is a lachrymator and reacts violently with water in confined spaces; the quenching step must be performed in an open beaker with ample ice to safely dissipate the exothermic heat of hydrolysis.

References

-

Kirk-Othmer Encyclopedia of Chemical Technology. Dyes, Anthraquinone. John Wiley & Sons, Inc. Retrieved from: [Link]

-

Indian Academy of Sciences. Anthraquinone series - Part II. Retrieved from:[Link]

-

Bradley, W., Leete, E., & Stephens, D. S. (1951). 472. Chemistry of Indanthrone. Journal of the Chemical Society (Resumed), 2158. Retrieved from:[Link]

Sources

Application Note: 2-Acetamidoanthraquinone as a Strategic Intermediate in the Synthesis of Flavanthrone Dyes

Target Audience: Chemical Researchers, Materials Scientists, and Process Chemists Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

Flavanthrone (C₂₈H₁₂N₂O₂, CI Vat Yellow 1, Pigment Yellow 24) is a premium polycyclic aromatic vat dye renowned for its exceptional thermal stability and lightfastness[1]. While historical syntheses relied on the direct, harsh condensation of 2-aminoanthraquinone using antimony pentachloride, modern, high-purity industrial routes leverage the Ullmann homocoupling of halogenated derivatives[1].

A critical challenge in the Ullmann route is chemoselectivity. Direct copper-catalyzed coupling of 1-chloro-2-aminoanthraquinone predominantly yields unwanted C-N cross-coupled byproducts (anthrimides), which are precursors to different dye classes (e.g., Indanthrone). To bypass this, the primary amine must be transiently masked. The conversion of the starting material to 1-chloro-2-acetamidoanthraquinone is a strategic necessity. By acetylating the amine, its nucleophilicity is drastically reduced, effectively shutting down the C-N coupling pathway and forcing the system to undergo exclusive C-C homocoupling to form the requisite bianthraquinonyl skeleton[2].

Mechanistic Pathway & Causality

The synthesis of flavanthrone via the acetamido intermediate is a masterclass in protecting-group-directed synthesis. The workflow relies on three distinct mechanistic phases:

-

Nucleophilic Suppression (Protection): Acetylation of 1-chloro-2-aminoanthraquinone delocalizes the nitrogen lone pair into the adjacent carbonyl group. This electronic deactivation prevents the amine from attacking the chlorinated carbon of a neighboring molecule during the high-temperature Ullmann reaction[3].

-

Chemoselective C-C Homocoupling: With C-N coupling suppressed, activated copper powder selectively inserts into the C-Cl bond in a polar aprotic solvent (DMF). Reductive elimination yields the dimerized intermediate, 2,2'-diacetamido-1,1'-bianthraquinonyl[1].

-

Tandem Deprotection and Cyclization: The intermediate is subjected to concentrated sulfuric acid. The acid serves a dual catalytic role: it first hydrolyzes the acetamido groups back to free amines, and subsequently acts as a dehydrating medium to drive the intramolecular condensation between the regenerated amines and the adjacent anthraquinone carbonyls, closing the central diazapyrene-like core to yield flavanthrone[2].

Synthetic Workflow Visualization

Fig 1: Stepwise synthetic workflow from 2-aminoanthraquinone to Flavanthrone via the protected acetamido intermediate.

Self-Validating Experimental Protocols

The following protocols are engineered to include built-in validation checkpoints, ensuring process integrity before proceeding to subsequent steps.

Protocol A: Synthesis of 1-Chloro-2-acetamidoanthraquinone (Amine Protection)

Causality: Glacial acetic acid acts as the solvent while acetic anhydride serves as the acetylating agent. The reaction is driven to completion by thermal energy, ensuring total conversion to prevent downstream anthrimide contamination.

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 g of 1-chloro-2-aminoanthraquinone in 150 mL of glacial acetic acid.

-

Reagent Addition: Slowly add 20 mL of acetic anhydride under continuous magnetic stirring.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) for 2 hours.

-

Isolation: Allow the mixture to cool to room temperature. Pour the solution into 500 mL of ice-cold distilled water to precipitate the product. Filter the solid under vacuum and wash with cold water until the filtrate is pH neutral.

-

Validation Checkpoint: Dry the product and determine the melting point. Pure 1-chloro-2-acetamidoanthraquinone presents as shining yellow plates with a melting point of 241–242 °C[3]. If the melting point is depressed, recrystallize from ethanol.

Protocol B: Ullmann Homocoupling to 2,2'-Diacetamido-1,1'-bianthraquinonyl

Causality: DMF is selected as a strongly polar aprotic solvent to stabilize the organocopper transition state. Temperature control is critical; exceeding 115 °C promotes unwanted dehalogenation without coupling[4].

-

Setup: In a thoroughly dried three-necked flask flushed with nitrogen, suspend 10.0 g of the validated 1-chloro-2-acetamidoanthraquinone in 100 mL of anhydrous DMF[1].

-

Catalyst Addition: Add 2.5 g of freshly activated copper powder. (Activation is achieved by washing Cu powder with 2% HCl, followed by distilled water and acetone, then drying under vacuum).

-

Reaction: Heat the suspension to 90–95 °C for 2 hours, then incrementally raise the temperature to 110–115 °C for an additional 3 hours.

-

Isolation: Filter the reaction mixture while hot to remove the spent copper catalyst[1]. Allow the filtrate to cool, precipitating the dimeric intermediate. Filter and wash with warm DMF, followed by methanol.

-

Validation Checkpoint: The product should exhibit a distinct color shift from the yellow monomer to a deeper brownish-yellow dimeric powder. TLC (using a suitable non-polar/polar solvent system) should confirm the total consumption of the monomer.

Protocol C: Hydrolysis and Oxidative Cyclization to Flavanthrone

Causality: Concentrated sulfuric acid acts as the solvent, deprotecting agent, and cyclization catalyst. The "drowning" step into ice water (acid pasting) is not merely for isolation; it rapidly crashes the hydrophobic dye out of solution, yielding the fine, amorphous particle size required for optimal pigmentary properties[1],[4].

-

Setup: In a 250 mL beaker, carefully dissolve 5.0 g of 2,2'-diacetamido-1,1'-bianthraquinonyl in 50 mL of concentrated sulfuric acid (98%).

-

Reaction: Stir the mixture at room temperature for 2–3 hours. The intermediate will fully dissolve, and the solution will take on a characteristic dark hue as hydrolysis and cyclization occur[4].

-

Acid Pasting (Drowning): In a separate 1 L beaker, prepare a vigorous slurry of 500 g of crushed ice and deionized water. Slowly, dropwise, pour the acidic reaction mixture into the ice water under high-shear stirring[4].

-

Isolation: A vibrant yellow precipitate of crude flavanthrone will immediately form. Stir for 1 hour to ensure complete precipitation. Filter the suspension and wash extensively with hot water until the filtrate is strictly neutral.

-

Validation Checkpoint: The final product must be completely insoluble in water and common organic solvents, but should form a deep blue vat solution when treated with sodium hydrosulfite and sodium hydroxide (caustic alkali)[1].

Quantitative Data & Process Parameters

Table 1: Synthetic Parameters & Mechanistic Rationale

| Reaction Step | Key Reagents | Temp (°C) | Mechanistic Purpose | Expected Yield |

| Protection | Ac₂O, Glacial AcOH | 118 (Reflux) | Suppress amine nucleophilicity to prevent C-N cross-coupling. | 90–95% |

| Ullmann Coupling | Cu powder, DMF | 90–115 | Facilitate chemoselective C-C bond formation at the 1,1' position. | 75–80% |

| Cyclization | Conc. H₂SO₄ | 20–25 | Hydrolyze acetyl groups and drive intramolecular condensation. | 85–90% |

Table 2: Physicochemical & Analytical Profiling

| Compound | Appearance | Solubility Profile | Key Analytical Marker |

| 1-Chloro-2-aminoanthraquinone | Reddish-orange powder | Soluble in hot acetic acid | Free amine peak in IR (~3300 cm⁻¹) |

| 1-Chloro-2-acetamidoanthraquinone | Yellow plates | Soluble in DMF, hot ethanol | Melting Point: 241–242 °C |

| Flavanthrone (Vat Yellow 1) | Vibrant yellow/orange solid | Insoluble in water/organics; Soluble in conc. H₂SO₄ | Forms deep blue solution upon vatting (reduction) |

Troubleshooting & Optimization

-

Inactive Catalyst (Low Dimer Yield): Copper powder readily oxidizes, forming a passivation layer of CuO that inhibits the Ullmann coupling. Always use freshly acid-washed and activated copper. The presence of oxygen can also quench the reaction; maintain a strict nitrogen atmosphere[4].

-

Poor Recovery During Cyclization: If the flavanthrone particles are too fine and pass through the filter during the acid pasting step, the cooling rate was too rapid or the stirring was insufficient. Ensure the drowning step is performed into a large excess of ice water with high-shear stirring to promote proper agglomeration[4].

References

Sources

visible light RAFT polymerization using 2-acetamidoanthraquinone

Application Note: Visible Light RAFT Polymerization via 2-Acetamidoanthraquinone-Mediated DMSO Photo-Oxidation

Executive Summary

This application note details the protocol for performing Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization using 2-acetamidoanthraquinone (2-AAQ) as an organic photocatalyst. Unlike traditional PET-RAFT mechanisms that rely on the reduction of the Chain Transfer Agent (CTA), this system utilizes a unique solvent-oxidation mechanism . Under visible light irradiation (blue/violet,

This method offers a distinct advantage for synthesizing well-defined poly(acrylates) and poly(methacrylates) without metal contaminants, utilizing the solvent itself as a latent initiator source.

Mechanistic Insight

The polymerization is driven by the excited state dynamics of 2-AAQ. Upon absorption of visible light, 2-AAQ enters a triplet excited state (

The generated methyl radical initiates the polymerization of the monomer.[1] Control is maintained via the RAFT mechanism, where the thiocarbonylthio-based CTA mediates the equilibrium between active and dormant chains.

Key Mechanistic Features:

-

Initiation: Photo-oxidation of DMSO by

2-AAQ*. -

Propagation: Radical addition to vinyl monomer.

-

Control: Degenerative chain transfer via RAFT agent.[2]

-

Termination: Minimized via the RAFT equilibrium, though standard radical termination pathways exist.

Pathway Diagram

Figure 1: Mechanism of 2-AAQ mediated RAFT polymerization via DMSO photo-oxidation.[1] The solvent (DMSO) acts as the source of initiating radicals.

Experimental Design & Reagents

Reagents

| Reagent | Role | Specifications |

| 2-Acetamidoanthraquinone (2-AAQ) | Photocatalyst | Purity >97%. Abs |

| Dimethyl Sulfoxide (DMSO) | Solvent / Initiator | Anhydrous, |

| Monomer | Reactant | Methyl Acrylate (MA), Methyl Methacrylate (MMA). Must be passed through a basic alumina column to remove inhibitors. |

| RAFT Agent | Chain Transfer Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). |

| Internal Standard | Analysis | 1,3,5-Trioxane (optional, for NMR conversion). |

Equipment

-

Light Source: Blue LED strip or reactor (

nm). Intensity -

Reaction Vessel: Borosilicate glass vials (clear) with crimp caps and PTFE/silicone septa.

-

Deoxygenation: Nitrogen/Argon manifold or Freeze-Pump-Thaw setup.

Detailed Protocol

Objective: Synthesis of Poly(methyl acrylate) (PMA) targeting a Degree of Polymerization (DP) of 200.

Target Stoichiometry: [Monomer]:[CTA]:[2-AAQ] = 200:1:0.1 Note: The catalyst loading is catalytic (0.05 - 0.1 eq relative to CTA).

Step 1: Stock Solution Preparation

-

Catalyst Stock: Dissolve 2-AAQ (2.65 mg, 0.01 mmol) in anhydrous DMSO (5 mL). Sonicate to ensure complete dissolution.

-

Monomer Prep: Pass Methyl Acrylate through a basic alumina column to remove MEHQ inhibitor.

Step 2: Reaction Assembly

-

To a clean, dry 10 mL Schlenk tube or crimp-top vial, add:

-

RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (34.4 mg, 0.1 mmol).

-

Monomer: Methyl Acrylate (1.72 g, 20 mmol).

-

Catalyst Solution: Add 0.5 mL of the 2-AAQ DMSO stock (containing 0.001 mmol 2-AAQ).

-

Solvent: Add additional DMSO to reach a total volume of 4-5 mL (approx. 4-5 M monomer concentration). Ensure DMSO is in excess as it is the initiator source.

-

-

Add a magnetic stir bar.

-

Seal the vial tightly with a septum cap.

Step 3: Deoxygenation (Critical)

-

Method A (Freeze-Pump-Thaw): Perform 3-4 cycles of freeze-pump-thaw.

-

Freeze in liquid

. -

Apply vacuum (<100 mTorr) for 5-10 mins.

-

Thaw in warm water.

-

Backfill with Argon.

-

-

Method B (Sparging): If FPT is unavailable, sparge the solution with high-purity Argon for 20-30 minutes via a submerged needle with a vent needle.

Step 4: Polymerization[3][4]

-

Place the vial in the photoreactor setup.

-

Turn on the Blue LED (

nm). -

Stir at room temperature.

-

Monitoring: Withdraw small aliquots (0.1 mL) at timed intervals (e.g., 1h, 2h, 4h, 8h) using a degassed syringe under inert flow.

Step 5: Work-up and Purification

-

Termination: Expose the reaction to air and turn off the light.

-

Precipitation: Dropwise addition of the reaction mixture into cold Methanol (for PMA) or Hexane (depending on polymer solubility).

-

Filtration/Drying: Collect the solid polymer by filtration and dry under vacuum at 40°C for 24 hours.

Characterization & Expected Results

Kinetics Monitoring

Analyze aliquots via 1H NMR (CDCl

-

Conversion: Compare the integration of vinyl protons (5.8-6.4 ppm) to the polymer backbone protons or the internal standard.

-

Linearity: A plot of

vs. time should be linear, indicating constant radical concentration and lack of significant termination.

Molecular Weight Analysis (GPC/SEC)

-

Eluent: THF or DMF (with LiBr).

-

Expected Outcome:

- should increase linearly with conversion.

-

Dispersity (

) should remain low (

Typical Data Profile (Acrylates in DMSO):

| Time (h) | Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity ( |

| 2 | 15 | 2,500 | 2,800 | 1.15 |

| 4 | 35 | 6,000 | 6,200 | 1.18 |

| 8 | 65 | 11,200 | 10,900 | 1.21 |

| 12 | 85 | 14,600 | 14,100 | 1.24 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Induction Period (>1h) | Incomplete deoxygenation. | Increase sparging time or FPT cycles. Oxygen is a potent radical scavenger. |

| Broad Dispersity ( | High radical flux or light too intense. | Reduce light intensity or decrease catalyst concentration. Ensure RAFT agent purity. |

| No Polymerization | Wrong solvent (Non-DMSO). | DMSO is mandatory for this specific initiation mechanism. Ensure solvent is DMSO. |

| Loss of "Livingness" | CTA degradation. | Avoid UV light (<380 nm); ensure LEDs are strictly in the visible range. |

References

-

Primary Mechanism Source: Zeppuhar, A. N., Falvey, D. E., Thum, M. D., & Hong, D. (2021).[1] Visible-Light Photocatalytic Oxidation of DMSO for RAFT Polymerization. Photochemistry and Photobiology.[1] [Link]

-

Context on Anthraquinone Photocatalysis: Strover, L. T., et al. (2020). Anthraquinone-Mediated Reduction of a Trithiocarbonate Chain-Transfer Agent to Initiate Electrochemical RAFT Polymerization. Macromolecules. [Link]

-

General PET-RAFT Reviews: Xu, J., Jung, K., Atme, A., Shanmugam, S., & Boyer, C. (2014). A robust and versatile photoinduced living polymerization of conjugated and unconjugated monomers. Journal of the American Chemical Society.[1] [Link]

Sources

Application Note: 2-Acetamidoanthraquinone (2-AAQ) and DMSO as a Visible-Light Photoinitiating System for RAFT Polymerization

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Technique: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Key Reagents: 2-Acetamidoanthraquinone (2-AAQ), Dimethyl Sulfoxide (DMSO)

Introduction and Paradigm Shift

In traditional photochemical polymerizations, the solvent is often treated as an inert medium designed solely to solubilize reactants and products. However, recent advancements in photoredox catalysis have demonstrated that specific solvents actively participate in the initiation mechanism.

This application note details the use of 2-acetamidoanthraquinone (2-AAQ) as a visible-light photoinitiator in dimethyl sulfoxide (DMSO) . Under visible light irradiation, the excited-state anthraquinone photooxidizes the DMSO solvent to generate initiating methyl radicals (

Mechanistic Principles: The "Why" Behind the Chemistry

Understanding the causality of this reaction is critical for troubleshooting and optimizing polymer synthesis. The success of the 2-AAQ/DMSO system relies on three interconnected kinetic and thermodynamic principles:

-

Visible-Light Excitation: 2-AAQ absorbs strongly in the visible spectrum (

nm), transitioning to a highly oxidizing excited triplet state ( -

Solvent-Driven Radical Generation: The highly oxidizing

abstracts an electron/proton from the bulk DMSO. This photooxidation triggers the cleavage of DMSO, generating highly reactive methyl radicals ( -

Outcompeting the CTA (Kinetic Advantage): A common failure point in photo-RAFT is the quenching of the excited photocatalyst by the CTA. Because DMSO is the bulk solvent (present at ~14 M) and the CTA is present only in millimolar concentrations, the solvent kinetically outcompetes the CTA for interaction with the excited-state anthraquinone [1]. This ensures sustained radical generation.

-

Oxygen Tolerance: The continuous, high-flux generation of methyl radicals from the bulk solvent rapidly scavenges dissolved oxygen, allowing the polymerization to proceed efficiently even in non-degassed or partially degassed environments [2].

Fig 1: Photochemical mechanism of 2-AAQ mediated RAFT polymerization via DMSO oxidation.

Self-Validating Experimental Protocol

The following protocol describes the synthesis of Poly(methyl methacrylate) (PMMA) using 2-AAQ as the photoinitiator and 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the CTA. The protocol is designed as a self-validating system , incorporating an intermediate analytical step to verify conversion prior to the irreversible precipitation step.

Materials Required

-

Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitors.

-

Photocatalyst: 2-Acetamidoanthraquinone (2-AAQ).

-

CTA: CPADB (or equivalent trithiocarbonate/dithiobenzoate).

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Light Source: 405 nm or 447 nm LED array (approx. 5–15 mW/cm²).

Step-by-Step Methodology

-

Reagent Formulation (Target DP = 200):

-

In a 10 mL glass vial, add 3.5 mg of CPADB (0.0125 mmol) and 0.66 mg of 2-AAQ (0.0025 mmol).

-

Causality: The ratio of CTA to photocatalyst is kept at 5:1 to ensure that the primary role of 2-AAQ remains catalytic and limits bimolecular termination events.

-

-

Dissolution and Monomer Addition:

-

Add 1.0 mL of anhydrous DMSO to the vial and vortex until the solids are fully dissolved.

-

Add 0.267 mL of purified MMA (2.5 mmol).

-

-

Atmospheric Control (Optional but Recommended):

-

While the system is oxygen-tolerant, sealing the vial with a rubber septum and sparging with dry Nitrogen (

) for 10 minutes standardizes the dissolved gas content, ensuring highly reproducible kinetic rates across different batches.

-

-

Irradiation:

-

Place the vial in a photoreactor equipped with a 405 nm LED. Irradiate at room temperature (25 °C) for 6 to 8 hours.

-

Causality: Room temperature operation prevents thermal auto-initiation, ensuring that all polymer chains are initiated strictly by the photochemically generated methyl radicals.

-

-

Self-Validation (In-Process Conversion Check):

-

Crucial Step: Before precipitation, extract a 50 µL aliquot using a micro-syringe. Dissolve this aliquot in 0.5 mL of

and perform a rapid -

Compare the integration of the residual monomer vinyl protons (approx. 5.5 and 6.1 ppm) against the polymer backbone signals.

-

Logic: If conversion is < 70%, return the vial to the photoreactor. Do not precipitate prematurely, as low conversion yields short oligomers that may be lost during the precipitation phase.

-

-

Quenching and Purification:

-

Once target conversion is verified, quench the reaction by exposing the solution to air and turning off the light source.

-

Precipitate the polymer by adding the mixture dropwise into 20 mL of cold methanol. Collect the pink-tinted polymer (color derived from the CTA end-group) via centrifugation and dry under vacuum.

-

Fig 2: Step-by-step experimental workflow for 2-AAQ/DMSO photoinitiated RAFT polymerization.

Quantitative Data Summary

The table below summarizes typical experimental outcomes when utilizing the 2-AAQ/DMSO photoinitiating system across different monomer classes. Note the consistently low dispersity, validating the high degree of control maintained by the CTA despite the continuous radical flux from the solvent.

| Monomer | Initiator / Solvent | Light Source | Time (h) | Conversion (%) | Dispersity ( | |

| Methyl Methacrylate (MMA) | 2-AAQ / DMSO | 405 nm LED | 8 | 82% | 16,400 g/mol | 1.18 |

| Methyl Acrylate (MA) | 2-AAQ / DMSO | 419 nm Lamp | 6 | 88% | 15,100 g/mol | 1.12 |

| N-Acryloyl Morpholine | 2-AAQ / DMSO | 447 nm Laser | 4 | 91% | 12,800 g/mol | 1.15 |

| 2-AAQ / DMSO | 447 nm Laser | 15 | >90% | - | - |

*Note: Under high-intensity laser irradiation, anthraquinone derivatives can undergo a two-photon excitation mechanism to generate para-toluenesulfonic acid, switching the mechanism to cationic ring-opening polymerization (ROP) for lactones [2].

References

-

Title: Visible-Light Photocatalytic Oxidation of DMSO for RAFT Polymerization Source: Photochemistry and Photobiology, 2021, 97(6), 1335-1342. URL: [Link]

-

Title: Lamp vs Laser: A Visible Light Photoinitiator That Promotes Radical Polymerization at Low Intensities and Cationic Polymerization at High Intensities Source: The Journal of Organic Chemistry, 2023, 88(14), 9801-9808. URL: [Link]

Application Note: Regioselective Synthesis of 1-Chloro-2-acetamidoanthraquinone Precursor

Executive Summary

1-Chloro-2-acetamidoanthraquinone is a highly valued intermediate in the synthesis of advanced polycyclic heteroaromatics and high-performance vat dyes, most notably Flavanthrone (C.I. Pigment Yellow 24)[1]. This application note details a robust, two-step regioselective synthetic protocol starting from 2-aminoanthraquinone. By prioritizing mechanistic control over the electrophilic aromatic substitution, this guide ensures high-fidelity precursor generation suitable for downstream Ullmann condensations and pharmaceutical scaffolding[2].

Mechanistic Rationale & Regioselectivity

(Expertise & Experience)

The direct chlorination of 2-aminoanthraquinone is notoriously unselective. Without protection, the strongly activating nature of the free amine group directs electrophilic aromatic substitution predominantly to the 3-position, yielding 3-chloro-2-aminoanthraquinone, and subsequently leads to over-chlorination (forming 1,3-dichloro-2-aminoanthraquinone)[3].